4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid
Description
4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group and a methylated thiophene moiety
Properties
IUPAC Name |
4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-3-4-18-10(8)7-15(2)6-9-5-13-14-11(9)12(16)17/h3-5H,6-7H2,1-2H3,(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPVQONCXXACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CC2=C(NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the use of carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide in the presence of a base.
Attachment of the Methylated Thiophene Moiety: This can be done through a nucleophilic substitution reaction where the thiophene derivative is reacted with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby modulating the pathway’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methylthio]phenoxyacetic acid: This compound shares structural similarities with the presence of a thiophene moiety and a carboxylic acid group.
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms, which can be compared to the pyrazole ring in terms of reactivity and substitution patterns.
Uniqueness
4-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of both a pyrazole ring and a methylated thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
